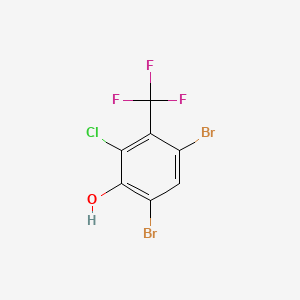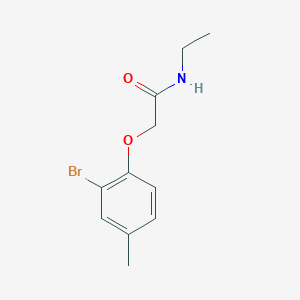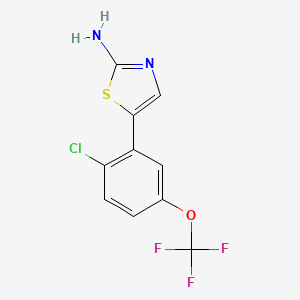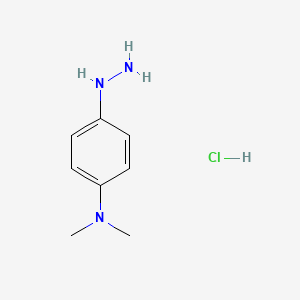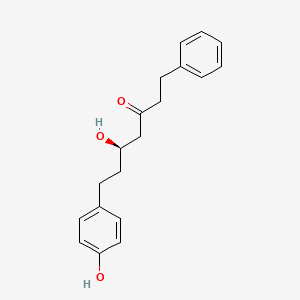
(R)-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one is a complex organic compound characterized by its unique structure, which includes hydroxyl groups and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one typically involves multi-step organic reactions. One common method includes the use of bifunctional ionic liquids as catalysts, which facilitate the condensation reaction between specific aldehydes or ketones and phenols . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and continuous monitoring systems ensures the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium dichromate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyphenylglycine
- 4-Hydroxyphenylpropanoids
- Tetraphenylporphines
Uniqueness
What sets ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C19H22O3 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(5R)-5-hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one |
InChI |
InChI=1S/C19H22O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,19-20,22H,8-9,12-14H2/t19-/m1/s1 |
Clave InChI |
UNMNJFPAJOHXMT-LJQANCHMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC(=O)C[C@@H](CCC2=CC=C(C=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)CC(CCC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


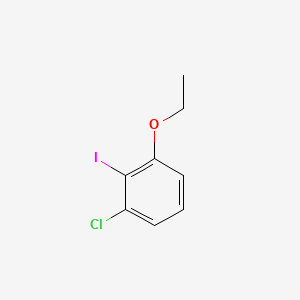
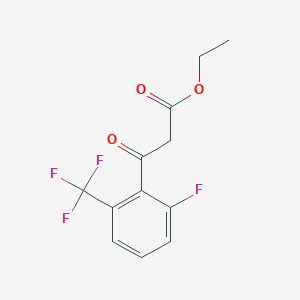
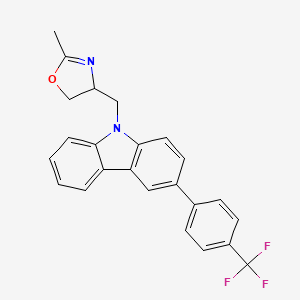
![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)

![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)

![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
